2-(2-Methyl-7-trifluoromethyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol
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Overview
Description
2-(2-Methyl-7-trifluoromethyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol is a complex organic compound that features a unique structure combining imidazo-pyridine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-7-trifluoromethyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the imidazo-pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the trimethoxyphenyl group: This can be done through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Final functionalization to introduce the ethanol group: This step may involve reduction or substitution reactions to achieve the desired ethanol functionality.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-7-trifluoromethyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazo-pyridine core can be reduced under specific conditions to modify its electronic properties.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or organolithium compounds may be employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group would yield an aldehyde or carboxylic acid, while reduction of the imidazo-pyridine core could lead to a more saturated and less aromatic structure.
Scientific Research Applications
2-(2-Methyl-7-trifluoromethyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-7-trifluoromethyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach intracellular targets. The imidazo-pyridine core can interact with nucleophilic sites on proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid: This compound shares the trifluoromethyl group and has similar chemical properties.
Trifluoromethylphenyl derivatives: These compounds also contain the trifluoromethyl group and are used in various pharmaceutical applications.
Uniqueness
What sets 2-(2-Methyl-7-trifluoromethyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol apart is its combination of the imidazo-pyridine core with the trifluoromethyl and trimethoxyphenyl groups. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H20F3N3O4 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
2-[2-methyl-7-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)imidazo[4,5-b]pyridin-3-yl]ethanol |
InChI |
InChI=1S/C19H20F3N3O4/c1-10-23-16-12(19(20,21)22)9-13(24-18(16)25(10)5-6-26)11-7-14(27-2)17(29-4)15(8-11)28-3/h7-9,26H,5-6H2,1-4H3 |
InChI Key |
YZAUBMVYRVPFRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1CCO)N=C(C=C2C(F)(F)F)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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